Agrocybenine
Agrocybenine
Agrocybenine belongs to the class of organic compounds known as pyrrolopyridines. Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine. Pyrrole is 5-membered ring consisting of four carbon atoms and one nitrogen atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center. Agrocybenine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, agrocybenine is primarily located in the cytoplasm. Outside of the human body, agrocybenine can be found in mushrooms. This makes agrocybenine a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
178764-92-6
VCID:
VC0170106
InChI:
InChI=1S/C12H18N2O/c1-7-9-8(6-11(2,3)14-9)13-12(4,5)10(7)15/h14H,6H2,1-5H3
SMILES:
CC1=C2C(=NC(C1=O)(C)C)CC(N2)(C)C
Molecular Formula:
C18H13NO4
Molecular Weight:
206.28 g/mol
Agrocybenine
CAS No.: 178764-92-6
Main Products
VCID: VC0170106
Molecular Formula: C18H13NO4
Molecular Weight: 206.28 g/mol
CAS No. | 178764-92-6 |
---|---|
Product Name | Agrocybenine |
Molecular Formula | C18H13NO4 |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one |
Standard InChI | InChI=1S/C12H18N2O/c1-7-9-8(6-11(2,3)14-9)13-12(4,5)10(7)15/h14H,6H2,1-5H3 |
Standard InChIKey | IZLXTPFVMMOSBB-UHFFFAOYSA-N |
SMILES | CC1=C2C(=NC(C1=O)(C)C)CC(N2)(C)C |
Canonical SMILES | CC1=C2C(=NC(C1=O)(C)C)CC(N2)(C)C |
Appearance | Yellow powder |
Description | Agrocybenine belongs to the class of organic compounds known as pyrrolopyridines. Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine. Pyrrole is 5-membered ring consisting of four carbon atoms and one nitrogen atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center. Agrocybenine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, agrocybenine is primarily located in the cytoplasm. Outside of the human body, agrocybenine can be found in mushrooms. This makes agrocybenine a potential biomarker for the consumption of this food product. |
PubChem Compound | 23278458 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume